Carbazocine is derived from the morphinan class of compounds, which are structurally related to opiates but possess distinct chemical properties. It is categorized under the broader classification of opioid analgesics, although it does not exhibit the same level of activity as traditional opioids like morphine or codeine. Its classification as a benzomorphan indicates a specific structural framework that includes a benzene ring fused to a morpholine-like structure.
The synthesis of carbazocine typically involves multi-step organic reactions that start from simpler precursors. The general synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Carbazocine has a complex molecular structure characterized by:
The molecular formula of carbazocine is , and its molecular weight is approximately 290.39 g/mol. The three-dimensional conformation plays a crucial role in its biological activity, particularly in how it binds to opioid receptors.
Carbazocine can undergo various chemical reactions typical of amines and aromatic compounds, including:
These reactions are critical in developing analogs with improved efficacy or reduced side effects.
Carbazocine primarily acts as an agonist at opioid receptors, particularly the mu-opioid receptor subtype. The mechanism involves:
The specific interactions at the receptor level can vary based on the compound's structural modifications.
Carbazocine exhibits several notable physical and chemical properties:
These properties are essential for understanding how carbazocine can be formulated for therapeutic use.
Carbazocine has been investigated for various scientific applications, primarily in pharmacology:
Carbazocine (chemical name: 20-(cyclopropylmethyl)-3,20-diazapentacyclo[10.5.3.01,13.02,10.04,9]icosa-2(10),4,6,8-tetraene) is classified as a 6,7-benzomorphan derivative, characterized by its tetracyclic framework with a reduced C-ring compared to natural opiates. Its molecular formula is C₂₂H₂₈N₂, yielding a molecular weight of 320.480 g/mol [1] [5]. The core structure retains the phenanthrene-like A-B ring system of morphine but eliminates the ether bridge (D-ring) and piperidine ring (C-ring), resulting in a simplified tricyclic backbone comprising two benzene rings fused with a piperidine ring [3] [4]. This structural simplification differentiates benzomorphans from phenanthrene-derived opioids like morphine or oxycodone.
A defining feature of carbazocine is the cyclopropylmethyl (CPM) moiety attached to its nitrogen atom at position 20. This N-substituent is strategically significant, as CPM groups in other opioids (e.g., buprenorphine) confer partial agonist activity and antagonistic properties at certain receptors. The compound possesses a phenolic hydroxyl group at position 8 (C8-OH), which is critical for hydrogen bonding with opioid receptors [4] [9]. Stereochemically, carbazocine likely adopts the (–)-(2R,6R,11R) configuration common among high-affinity benzomorphan opioids, as this spatial orientation mirrors the bioactive conformation of morphine [4].
Compound | Molecular Formula | Key Structural Features | Primary Receptor Targets |
---|---|---|---|
Carbazocine | C₂₂H₂₈N₂ | N-Cyclopropylmethyl, C8-OH | Putative μ/δ/κ with σ affinity [7] [9] |
Pentazocine | C₁₉H₂₇NO | N-Dimethylallyl, C8-OH | κ agonist / μ antagonist [3] |
Phenazocine | C₂₂H₂₇NO | N-Phenethyl, C8-OH | μ agonist [9] |
Cyclazocine | C₂₀H₂₇NO | N-Cyclopropylmethyl, C8-OH | μ partial agonist / κ agonist [4] |
EKC (Ethylketocyclazocine) | C₂₀H₂₇NO₂ | N-Cyclopropylmethyl, C8=O (ketone) | κ agonist [7] |
Carbazocine emerged during the mid-to-late 20th century (1960s–1980s), a period marked by intensive benzomorphan analog development aimed at separating analgesia from addiction liability. Its synthesis aligned with pivotal regulatory and pharmacological milestones in opioid research [2] [4]:
1987–2009: Shifting Therapeutic Priorities: FDA approvals of long-acting opioids (MS Contin, 1987; OxyContin, 1995) shifted industry focus toward sustained-release formulations rather than novel scaffolds like benzomorphans. Concurrently, rising prescription opioid misuse prompted stringent risk mitigation requirements (e.g., REMS programs post-2009), disadvantaging compounds with complex pharmacology like carbazocine [2].
Key Historical Milestones in Benzomorphan Development:
Period | Event | Significance for Carbazocine |
---|---|---|
1950s–1960s | First benzomorphan (metazocine) synthesized | Established core scaffold for SAR exploration [4] |
1967 | Phenazocine (N-phenethyl analog) FDA-approved | Validated benzomorphans as clinically viable analgesics |
1970s | Cyclazocine in addiction trials | Highlighted N-CPM’s partial agonist/antagonist effects |
1981 | Benzomorphan-selective binding sites characterized | Explained carbazocine’s complex receptor interactions [7] |
1987–2009 | Long-acting opioids dominate market; REMS introduced | Reduced commercial interest in novel scaffolds [2] |
Present | No carbazocine marketing authorization | Remains a research tool [5] |
Carbazocine was ultimately never advanced to clinical development or marketed, likely due to:
Among benzomorphans, carbazocine occupies a distinctive niche defined by its N-substituent and receptor interaction profile. Its structural attributes position it as a high-affinity ligand with activity across opioid and non-opioid receptors, contrasting with clinically used analogs:
Lipophilicity contributions from its fused tricyclic system, enhancing membrane penetration versus less rigid opioids [3].
Functional Activity Comparison:
Compound | MOR Activity | KOR Activity | DOR Activity | σ Activity | Clinical Outcome |
---|---|---|---|---|---|
Carbazocine | Partial agonist | Agonist | Antagonist | Agonist | Not marketed [7] [9] |
Pentazocine | Weak antagonist | Agonist | Low affinity | Low affinity | Analgesic (schedule IV) |
Phenazocine | Full agonist | Low affinity | Low affinity | None | Analgesic (schedule II) |
Cyclazocine | Partial agonist | Agonist | Weak agonist | Agonist | Discontinued (dysphoria) |
Pharmacological Significance:
The enduring research interest in carbazocine derivatives underscores the benzomorphan scaffold’s versatility for opioid pharmacology. While carbazocine itself remains a preclinical entity, its chemical features continue to guide rational drug design aimed at dissecting analgesia from adverse effects.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1